molecular formula C20H21NO4S4 B2611432 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896349-23-8

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2611432
CAS No.: 896349-23-8
M. Wt: 467.63
InChI Key: ODQFPYBSQYYADD-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring multiple functional groups, including thiophene rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the sulfonamide group, sulfonyl chlorides are often reacted with amines in the presence of a base to form the sulfonamide linkage. The final step involves coupling the thiophene derivatives with the tetrahydronaphthalene moiety under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene rings may also interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Shares the sulfonamide group and thiophene ring but lacks the tetrahydronaphthalene moiety.

    5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: Contains the tetrahydronaphthalene and sulfonamide groups but lacks the thiophene rings.

Uniqueness

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene rings and the tetrahydronaphthalene moiety allows for a diverse range of interactions and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFPYBSQYYADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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